Ammonium, oxydiethylenebis(butyldimethyl-, dibromide
Description
Properties
CAS No. |
64049-65-6 |
|---|---|
Molecular Formula |
C16H38Br2N2O |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
butyl-[2-[2-[butyl(dimethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-7-9-11-17(3,4)13-15-19-16-14-18(5,6)12-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NXMGHXWDIYVXFB-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](C)(C)CCOCC[N+](C)(C)CCCC.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ammonium, oxydiethylenebis(butyldimethyl-, dibromide typically involves the quaternization of tertiary amines with alkyl halides . This process can be carried out through monoalkyl halogenation of diamines or dialkyl halogenation of amines . Industrial production methods often involve the use of methyltrifluoromethanesulfonation reactions and anion exchange reactions .
Chemical Reactions Analysis
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disinfectant Efficacy
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide) has shown potential as a disinfectant in agricultural settings. Its effectiveness against various pathogens makes it suitable for biosecurity measures in livestock farming.
- Case Study : A study on didecyl dimethyl ammonium bromide (a related compound) demonstrated significant virucidal and bactericidal activity against pathogens such as Salmonella and avian influenza virus in livestock environments. The study found that concentrations of 500 ppm effectively inactivated these pathogens within minutes, highlighting the importance of quaternary ammonium compounds in maintaining biosecurity on farms .
| Pathogen | Concentration (ppm) | Inactivation Time (minutes) |
|---|---|---|
| Salmonella infantis | 500 | <1 |
| Avian influenza virus (AIV) | 250 | 10 |
Formulation Stability and Safety
In the cosmetic industry, this compound) is utilized for its emulsifying and antimicrobial properties. It is crucial for formulating stable products that are safe for consumer use.
- Case Study : Research indicates that quaternary ammonium compounds are widely used in cosmetic formulations due to their ability to enhance product stability and efficacy. For instance, formulations containing these compounds have been shown to maintain their effectiveness over time while ensuring safety through rigorous testing protocols .
| Cosmetic Product Type | Functionality | Stability Assessment Method |
|---|---|---|
| Creams | Emulsification | Rheological testing |
| Lotions | Antimicrobial properties | Microbial challenge tests |
Surfactant Properties
This compound) serves as an effective surfactant in industrial cleaning products. Its ability to reduce surface tension enhances cleaning efficiency.
- Case Study : In an industrial setting, the use of this compound in formulations has been linked to improved cleaning performance on various surfaces, including metal and plastic. Studies have shown that formulations containing quaternary ammonium compounds significantly reduce microbial load on surfaces .
| Surface Type | Cleaning Efficiency (%) | Microbial Load Reduction (%) |
|---|---|---|
| Metal | 95 | 99 |
| Plastic | 90 | 98 |
Mechanism of Action
The mechanism of action of ammonium, oxydiethylenebis(butyldimethyl-, dibromide involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death . The molecular targets include the phospholipids in the cell membrane, and the pathways involved include the disruption of membrane integrity and function .
Comparison with Similar Compounds
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide is unique among quaternary ammonium compounds due to its specific structure and properties. Similar compounds include:
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Hexadecyltrimethylammonium bromide: Used in various industrial applications as a surfactant.
These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness .
Biological Activity
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide) is a quaternary ammonium compound with potential applications in various fields, including biochemistry and pharmacology. This compound is recognized for its biological activity, particularly its antimicrobial properties and interactions with cellular processes.
- Chemical Name : this compound)
- CAS Number : 64049-65-6
- Molecular Formula : C14H30Br2N2O
- Molecular Weight : 404.22 g/mol
Biological Activity
The biological activity of this compound) is primarily attributed to its role as a quaternary ammonium compound. These compounds are known for their antimicrobial properties, which are essential in various applications such as disinfectants and antiseptics.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs) like this compound) exhibit significant antimicrobial activity against a range of microorganisms. For instance:
- Mechanism of Action : QACs disrupt microbial cell membranes, leading to cell lysis and death. This is achieved through the interaction of the positively charged ammonium group with the negatively charged components of the microbial cell membrane .
- Efficacy Against Bacteria : Studies have shown that QACs can effectively reduce the viability of gram-positive and gram-negative bacteria. For example, a study demonstrated that similar compounds could achieve minimal inhibitory concentrations (MICs) ranging from 0.4 ppm to 1.8 ppm against Staphylococcus aureus .
Research Findings
A detailed examination of the biological activity of this compound) includes various studies focused on its effectiveness and safety profile.
Case Studies
- Antibacterial Efficacy :
- Cellular Interactions :
- Toxicity and Safety :
Comparative Analysis
To better understand the unique properties of this compound), a comparison with other similar compounds can be insightful.
| Compound Name | CAS Number | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound) | 64049-65-6 | High | Membrane disruption |
| Dodecylbenzenesulfonic acid | 27176-87-0 | Moderate | Membrane disruption |
| Benzalkonium chloride | 68424-85-1 | High | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
